RIVASTIGMINEIMPURITY17

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling, the identification and quantification of impurities in an API, is a critical component of pharmaceutical development and manufacturing. veeprho.comrxnchem.com Regulatory bodies worldwide, including the FDA and EMA, mandate stringent control over impurities, as even minute quantities can potentially affect the drug's stability, bioavailability, and pharmacological activity, or even pose a direct toxicological risk to the patient. synzeal.com This process is essential for ensuring that every batch of a drug is safe and effective. rxnchem.comsynzeal.com

By characterizing the impurity profile, manufacturers can optimize the synthesis process to minimize the formation of unwanted byproducts, leading to a higher quality and more cost-effective API. synzeal.com Furthermore, a well-defined impurity profile is a mandatory part of the Drug Master File (DMF) submitted to regulatory authorities for market authorization. rxnchem.com It serves as a fingerprint for the manufacturing process, ensuring consistency and quality from batch to batch. pharmaffiliates.com

Overview of Rivastigmine (B141) and its Related Substances in Pharmaceutical Quality Control

Rivastigmine is a cholinesterase inhibitor of the carbamate (B1207046) class. pharmaffiliates.comscbt.com Its mechanism of action involves slowing the degradation of acetylcholine, a neurotransmitter crucial for cognitive functions. pharmaffiliates.comscbt.com The synthesis of Rivastigmine is a multi-step process that can give rise to various related substances, including starting materials, intermediates, byproducts, and degradation products. pharmaffiliates.comveeprho.com

The quality control of Rivastigmine involves sophisticated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to detect and quantify these impurities. veeprho.comsynzeal.comresearchgate.net Pharmacopoeias and regulatory guidelines set strict limits for known and unknown impurities in the final drug substance. pharmaffiliates.comveeprho.com Any impurity present above a certain threshold (typically 0.1%) must be identified and characterized. veeprho.com

Classification and General Academic Context of "RIVASTIGMINEIMPURITY17"

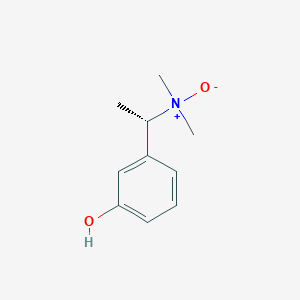

Based on scientific literature, the compound referred to as "this compound" is chemically identified as 3-Nitrophenyl ethyl(methyl)carbamate . veeprho.comderpharmachemica.com It is classified as a process-related impurity. veeprho.comderpharmachemica.com This classification indicates that it is not a degradation product of Rivastigmine itself but is rather formed during the synthesis process from the starting materials or intermediates.

Specifically, its formation is linked to the reaction between 3-nitrophenol (B1666305), a potential starting material or intermediate, and ethyl(methyl)carbamic chloride, a key reagent in the synthesis of the active Rivastigmine molecule. veeprho.com The presence of this impurity highlights the importance of controlling the purity of starting materials and optimizing reaction conditions to prevent its formation.

Chemical and Physical Data

The following tables summarize the key chemical and physical properties of this compound.

Table 1: Chemical Identification

| Identifier | Data |

| Chemical Name | 3-Nitrophenyl ethyl(methyl)carbamate nih.govchemicalbook.com |

| Synonyms | Rivastigmine carbamate impurity nih.govchemicalbook.com |

| CAS Number | 1346242-31-6 nih.govchemicalbook.com |

| Molecular Formula | C₁₀H₁₂N₂O₄ scbt.comnih.gov |

| Molecular Weight | 224.21 g/mol scbt.comnih.gov |

| IUPAC Name | (3-nitrophenyl) N-ethyl-N-methylcarbamate nih.gov |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Solid (inferred) |

| XLogP3 | 2.2 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 4 nih.gov |

| Rotatable Bond Count | 4 nih.gov |

Detailed Research Findings

Research into the impurities of Rivastigmine has led to the specific identification and synthesis of this compound for its use as a reference standard in quality control. A study by Patil et al. detailed the detection of seven process-related impurities during the analysis of different laboratory batches of Rivastigmine, with concentrations ranging from 0.02% to 0.15% as detected by HPLC. veeprho.com

Among these was "Impurity-G," which was assigned the number 17 in their research and identified as 3-Nitrophenyl ethyl(methyl)carbamate. veeprho.com The researchers successfully synthesized this impurity to confirm its structure and retention time in HPLC analysis. veeprho.com The described synthesis involves reacting 3-nitrophenol with ethyl(methyl)carbamic chloride in toluene, using pyridine (B92270) and tetrabutylammonium (B224687) bromide (TBAB) as catalysts. veeprho.com

The structural confirmation of the synthesized impurity was achieved through comprehensive spectral analysis, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). veeprho.comderpharmachemica.com The availability of this synthesized impurity is crucial for analytical method development and validation, allowing for accurate quantification and control of its levels in the final Rivastigmine API. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-hydroxyphenyl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(11(2,3)13)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJXNUVVPHBWRX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)[N+](C)(C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)O)[N+](C)(C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of Rivastigmineimpurity17 Formation

Elucidation of Synthetic By-product Pathways Leading to RIVASTIGMINE (B141) IMPURITY 17

RIVASTIGMINE IMPURITY 17, or 3-Nitrophenyl ethyl(methyl)carbamate, is a known process-related impurity that can arise during the synthesis of Rivastigmine or be synthesized for use as a reference standard. nih.govsimsonpharma.com Its structure is characterized by a nitrophenyl group attached to a carbamate (B1207046) moiety. nih.govnih.gov The primary route for its formation involves the reaction of 3-nitrophenol (B1666305) with ethyl(methyl)carbamic chloride. nih.govderpharmachemica.com

The synthesis is described as the reaction of 3-nitrophenol (compound 16) with ethyl(methyl)carbamic chloride (compound 2). derpharmachemica.com This reaction is typically carried out in a suitable solvent such as toluene, and facilitated by a base like pyridine (B92270) and a phase-transfer catalyst like Tetrabutylammonium (B224687) Bromide (TBAB). derpharmachemica.com

The formation of the carbamate bond in RIVASTIGMINE IMPURITY 17 is a nucleophilic acyl substitution reaction. The kinetics of such reactions are generally second-order, dependent on the concentration of both the phenoxide (from 3-nitrophenol) and the carbamoyl (B1232498) chloride. The rate-limiting step is typically the nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of the carbamoyl chloride.

The thermodynamics of carbamate formation are generally favorable, with the reaction being exothermic. The Gibbs free energy (ΔG) for carbamate formation is negative, indicating a spontaneous process under appropriate conditions. The enthalpy of carbamate formation from amines and CO2 has been studied, and while this is a different reaction, it provides insight into the thermodynamic stability of the carbamate bond itself. iaea.orgnewcastle.edu.auresearchgate.netrepec.org

Table 1: General Thermodynamic Parameters for Carbamate Formation

| Thermodynamic Parameter | Typical Value/Sign | Implication for RIVASTIGMINE IMPURITY 17 Formation |

|---|---|---|

| Enthalpy (ΔH) | Negative (Exothermic) iaea.orgnewcastle.edu.au | The reaction releases heat, favoring product formation. |

| Entropy (ΔS) | Can be slightly negative or positive | The change in disorder is relatively small for this type of combination reaction. |

| Gibbs Free Energy (ΔG) | Negative newcastle.edu.au | The reaction is spontaneous and product-favored under standard conditions. |

This table presents generalized thermodynamic data for carbamate formation reactions and serves as an illustrative guide for the synthesis of RIVASTIGMINE IMPURITY 17.

Each component in the synthesis of RIVASTIGMINE IMPURITY 17 plays a crucial role in the reaction mechanism:

3-Nitrophenol: This is the nucleophilic precursor. The hydroxyl group is deprotonated to form a more potent nucleophile, the phenoxide ion. The electron-withdrawing nitro group (-NO2) on the phenyl ring increases the acidity of the phenolic proton, facilitating its removal.

Ethyl(methyl)carbamic chloride: This is the electrophilic acylating agent. The carbonyl carbon is highly electrophilic due to the presence of two electronegative atoms (oxygen and chlorine), making it susceptible to nucleophilic attack.

Pyridine: This acts as a base. It deprotonates the 3-nitrophenol to generate the reactive phenoxide ion. It also serves to neutralize the hydrochloric acid (HCl) that is formed as a by-product of the reaction, driving the equilibrium towards the product side.

Tetrabutylammonium Bromide (TBAB): This is a phase-transfer catalyst. It is particularly useful if the reaction is biphasic (e.g., an aqueous base and an organic solvent). TBAB helps to transport the phenoxide ion from the aqueous phase to the organic phase where the carbamoyl chloride is located, thereby accelerating the reaction rate.

Toluene: This serves as the organic solvent, dissolving the reagents and allowing the reaction to proceed in a homogeneous phase.

The formation of RIVASTIGMINE IMPURITY 17 as a by-product during drug manufacturing is highly sensitive to various process parameters. Control of these parameters is essential to minimize its presence in the final active pharmaceutical ingredient.

Temperature: The synthesis described in the literature involves heating the reaction mixture to 110-115°C. derpharmachemica.com Higher temperatures generally increase the reaction rate but can also lead to the formation of other by-products or degradation of the desired product.

Reaction Time: The reaction progress is monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. derpharmachemica.com Insufficient time leads to incomplete conversion, while excessive time can promote side reactions.

Purity of Starting Materials: The presence of impurities in the starting materials (3-nitrophenol or ethyl(methyl)carbamic chloride) can lead to the formation of other related impurities. For instance, the presence of other nitrophenol isomers could result in isomeric carbamate impurities.

pH Control: During workup, the pH is adjusted to 9.0-10.0 with aqueous sodium hydroxide (B78521). derpharmachemica.com This step is crucial for ensuring the product is in its free base form for extraction and to remove any acidic starting materials or by-products.

Table 2: Potential Impact of Process Parameters on RIVASTIGMINE IMPURITY 17 Yield

| Process Parameter | Condition | Potential Impact on Impurity Yield | Rationale |

|---|---|---|---|

| Temperature | Too Low | Low Yield | Insufficient kinetic energy to overcome the activation energy barrier. |

| Optimal (e.g., 110-115°C) derpharmachemica.com | High Yield | Provides sufficient energy for the reaction to proceed at a reasonable rate. | |

| Too High | Decreased Yield / Increased Side Products | May cause degradation of the product or promote alternative reaction pathways. | |

| Base Concentration | Insufficient | Low Yield | Incomplete deprotonation of 3-nitrophenol, reducing the concentration of the active nucleophile. |

| Excess | Potential for Side Reactions | Can promote hydrolysis of the carbamoyl chloride or other base-catalyzed side reactions. | |

| Solvent Polarity | Non-polar (e.g., Toluene) | Favorable | Solubilizes the reagents effectively for the specified reaction conditions. derpharmachemica.com |

This table provides an illustrative overview of how process parameters can influence the formation of RIVASTIGMINE IMPURITY 17.

Degradation Pathways of Rivastigmine Yielding RIVASTIGMINE IMPURITY 17

Extensive stability and forced degradation studies on Rivastigmine have been conducted to identify its potential degradation products. jpionline.orgnih.gov These studies are crucial for ensuring the safety and efficacy of the drug product. However, the available scientific literature does not indicate that RIVASTIGMINE IMPURITY 17 (3-Nitrophenyl ethyl(methyl)carbamate) is a degradation product of Rivastigmine. The structural dissimilarity between Rivastigmine, which contains a (S)-3-[1-(dimethylamino)ethyl]phenyl moiety, and the impurity, which has a 3-nitrophenyl group, makes a direct degradation pathway chemically implausible under standard hydrolytic or oxidative stress conditions. Such a transformation would require a complex series of reactions, including nitration and cleavage of the side chain, which are not typical degradation pathways.

Hydrolytic degradation studies of Rivastigmine, particularly under basic conditions, show that the primary degradation pathway is the hydrolysis of the carbamate ester bond. nih.gov This cleavage does not yield RIVASTIGMINE IMPURITY 17. Instead, it results in the formation of the decarbamylated metabolite, (S)-3-(1-dimethylaminoethyl)phenol, also known as NAP226-90 or Impurity 1. nih.govdrugbank.com This is the major route of metabolism for Rivastigmine in the body as well, mediated by cholinesterase enzymes. drugbank.com No evidence suggests the formation of a nitrated species like RIVASTIGMINE IMPURITY 17 through hydrolysis.

Forced degradation studies using oxidative agents like hydrogen peroxide have been performed on Rivastigmine. jpionline.org These studies have identified certain degradation products, such as the N-oxide of Rivastigmine, where the dimethylamino group is oxidized. nih.gov Other potential oxidative products could involve modifications to the phenyl ring or the ethyl side chain. However, there is no scientific literature to support the formation of RIVASTIGMINE IMPURITY 17 via oxidative degradation of Rivastigmine. The introduction of a nitro group onto the phenyl ring from common oxidative stress agents used in pharmaceutical degradation studies is not a reported or expected reaction.

Photolytic Degradation Studies and RIVASTIGMINEIMPURITY17 Formation

Forced degradation studies are instrumental in elucidating the stability of a drug substance under various environmental factors, including light. Photostability testing exposes the drug to light of specific wavelengths to determine its susceptibility to degradation. In the case of Rivastigmine, studies have shown that it is relatively resistant to photolytic degradation. jpionline.org

One study subjected Rivastigmine to UV light at 254 nm and found no significant degradation. nih.govresearchgate.net Another investigation reported a degradation of only 1.0% under photolytic conditions, indicating a high level of stability when exposed to light. jpionline.org However, some research suggests that indirect degradation pathways involving photochemically generated radicals, such as hydroxyl radicals (•OH), could play a role in the transformation of Rivastigmine in aqueous environments. unito.itresearchgate.net The reaction with these radicals can lead to hydroxylation of the aromatic ring and oxidation of the carbamate and amino side chains. unito.itresearchgate.net

While direct photolytic cleavage is not the primary pathway for the formation of this compound, the potential for indirect photo-degradation highlights the importance of protecting Rivastigmine formulations from light to minimize the formation of any potential impurities.

| Condition | Degradation (%) | Key Findings |

|---|---|---|

| UV light (254 nm) | Not significant | Rivastigmine is stable under direct UV exposure. nih.govresearchgate.net |

| Photolytic stress (unspecified) | 1.0% | Minor degradation observed under photolytic conditions. jpionline.org |

| Indirect photolysis (in the presence of •OH radicals) | Variable | Potential for degradation through reaction with photogenerated radicals. unito.itresearchgate.net |

Thermal Degradation Profiles and this compound Generation

The stability of a drug substance at elevated temperatures is a crucial factor, particularly concerning storage and transportation conditions. Thermal degradation studies of Rivastigmine have generally indicated a high degree of stability.

In one forced degradation study, Rivastigmine was subjected to a temperature of 60°C, and no significant degradation was observed. nih.govresearchgate.net Another study reported a mere 0.5% degradation under thermal stress, further confirming its thermal robustness. jpionline.org The primary degradation product observed under stress conditions, particularly alkaline hydrolysis, is (S)-3-(1-dimethylaminoethyl) phenol (B47542), also known as NAP 226-90. nih.govresearchgate.netchemicalbook.comdrugbank.comnih.gov While thermal stress alone does not appear to be a major driver for the formation of this impurity, it can potentially accelerate other degradation pathways, such as hydrolysis, if moisture is present.

| Condition | Degradation (%) | Key Findings |

|---|---|---|

| 60°C | Not significant | Rivastigmine demonstrates good stability at elevated temperatures. nih.govresearchgate.net |

| Thermal stress (unspecified) | 0.5% | Minimal degradation observed under thermal stress. jpionline.org |

Proposed Reaction Mechanisms for this compound Genesis

The formation of the principal impurity of Rivastigmine, (S)-3-(1-dimethylaminoethyl) phenol (NAP 226-90), is primarily attributed to the hydrolysis of the carbamate ester bond. drugbank.comnih.gov This reaction is particularly prominent under alkaline conditions. nih.govresearchgate.netvu.nl

The proposed mechanism for the base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate group. This is a common mechanism for the hydrolysis of esters. The process leads to the cleavage of the ester bond, resulting in the formation of the phenolic impurity and N-ethyl-N-methylcarbamic acid, which is unstable and subsequently decomposes.

Intermediate Compounds and Transition States in Formation

The hydrolysis of the carbamate ester proceeds through a tetrahedral intermediate. In the base-catalyzed mechanism, the hydroxide ion attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate is unstable and collapses, leading to the departure of the phenoxide leaving group, which is the conjugate base of (S)-3-(1-dimethylaminoethyl) phenol. The subsequent protonation of the phenoxide yields the final impurity.

The rate of this reaction is dependent on the pH of the environment, with alkaline conditions significantly accelerating the hydrolysis. The stability of the leaving group and the electrophilicity of the carbonyl carbon are key factors influencing the reaction rate.

Stereochemical Considerations in this compound Formation

Rivastigmine is the pure (S)-enantiomer. The chemical name for Rivastigmine is (S)-3-[1-(dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate. wikipedia.org The hydrolysis reaction that leads to the formation of (S)-3-(1-dimethylaminoethyl) phenol does not involve the chiral center at the benzylic position. The stereochemical configuration of this carbon atom remains unchanged during the hydrolysis of the carbamate ester.

Therefore, the resulting impurity, (S)-3-(1-dimethylaminoethyl) phenol, retains the (S)-configuration of the parent drug molecule. chemicalbook.com The synthesis of Rivastigmine often starts from the chiral precursor (S)-3-(1-(dimethylamino)ethyl)phenol, further emphasizing the importance of stereochemistry in both the active pharmaceutical ingredient and its impurities. derpharmachemica.com

Advanced Analytical Methodologies for Rivastigmineimpurity17 Assessment

Development and Validation of Chromatographic Techniques for RIVASTIGMINEIMPURITY17 Quantification

Chromatographic methods are the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation and sensitive detection. The development of robust and reliable chromatographic techniques is essential for the accurate quantification of this compound.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of Rivastigmine (B141) and its impurities. irjet.net These methods provide the necessary specificity and sensitivity for detecting and quantifying trace-level impurities like this compound.

Method development for this compound typically involves a systematic approach to optimize separation from the main Rivastigmine peak and other related substances. Key considerations include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. Reversed-phase chromatography is commonly employed, utilizing C8 or C18 columns. jpionline.orgsemanticscholar.org The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol, to achieve optimal resolution. jpionline.orgsemanticscholar.org UPLC methods, utilizing sub-2 µm particle columns, offer significant advantages over traditional HPLC, including faster analysis times and improved separation efficiency. jpionline.org For instance, a UPLC method for Rivastigmine has been developed using an Acquity UPLC BEH C8 column with a mobile phase of ammonium (B1175870) phosphate (B84403) buffer and acetonitrile. jpionline.org Detection is frequently performed using UV spectrophotometry at wavelengths where the impurity exhibits significant absorbance, such as 214 nm or 220 nm. semanticscholar.orgnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | UPLC System | jpionline.org |

| Column | Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm) | jpionline.org |

| Mobile Phase | Ammonium Phosphate Buffer : Acetonitrile (65:35 v/v) | jpionline.org |

| Flow Rate | 0.5 mL/min | jpionline.org |

| Column Temperature | 30°C | jpionline.org |

| Detection Wavelength | 214 nm | nih.gov |

| Injection Volume | 10 µL | jpionline.org |

While HPLC is the primary technique for analyzing non-volatile compounds like Rivastigmine and its impurities, Gas Chromatography (GC) can be a valuable tool in specific scenarios. nih.gov The application of GC is typically reserved for the analysis of volatile impurities that may be present as starting materials, reagents, or by-products from the synthesis of Rivastigmine. If this compound itself is not volatile, GC analysis would require a derivatization step to convert the impurity into a more volatile and thermally stable compound. This approach can be useful for detecting and quantifying trace-level volatile precursors that may not be readily detectable by HPLC.

Rivastigmine is a chiral molecule, with the (S)-enantiomer being the pharmacologically active form. Consequently, any chiral impurities, including the potential enantiomers of this compound, must be controlled. Chiral chromatography is essential for separating and quantifying the undesired enantiomer. nih.gov

The development of a chiral HPLC method involves screening various chiral stationary phases (CSPs) to find one that provides adequate resolution between the enantiomers. For Rivastigmine, a successful method was developed using a Chiralcel OD-H column. nih.gov The mobile phase in chiral separations often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol, and a small amount of an acidic or basic modifier to improve peak shape and resolution. nih.gov A validated method for Rivastigmine enantiomers utilized a mobile phase of hexane, isopropanol, and trifluoroacetic acid (80:20:0.2, v/v/v), achieving a resolution of not less than four between the enantiomers. nih.gov This methodology can be adapted to assess the enantiomeric purity of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Hexane : Isopropanol : Trifluoroacetic Acid (80:20:0.2, v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | semanticscholar.org |

| Detection | UV at 220 nm | semanticscholar.org |

| Resolution (between enantiomers) | ≥ 4.0 | nih.gov |

Once a suitable chromatographic method is developed, it must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. jpionline.orgresearchgate.net

Specificity: The method must demonstrate the ability to unequivocally assess this compound in the presence of other components, including the API, other impurities, and degradation products. This is typically shown by achieving baseline separation of all relevant peaks.

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Rivastigmine impurity analysis, a correlation coefficient (r²) greater than 0.999 is typically required over the specified concentration range. jpionline.orgresearchgate.net

Accuracy: Accuracy is determined by measuring the recovery of a known amount of impurity standard spiked into a sample matrix. For impurities, recovery is often expected to be within 90-110%. jpionline.orgresearchgate.net Studies on Rivastigmine have shown recovery values between 93.41% and 113.33% for various impurities. nih.gov

Precision: Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (%RSD) of a series of measurements. For impurity quantification, the %RSD should typically be less than 10%. System precision for Rivastigmine analysis has been reported with a %RSD as low as 0.2%. jpionline.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. ijshr.com For a chiral method analyzing the (R)-enantiomer of Rivastigmine, the LOD and LOQ were found to be 500 ng/mL and 1500 ng/mL, respectively. nih.gov For achiral methods, LOQ values for Rivastigmine have been reported as low as 0.2 ng/mL in plasma and 201 ng/mL in nanoparticle formulations. nih.govnih.gov

| Parameter | Acceptance Criteria/Typical Value | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 | jpionline.orgnih.gov |

| Accuracy (% Recovery) | 93% - 113% | nih.gov |

| Precision (% RSD) | < 10% for impurity quantification | akjournals.com |

| Limit of Quantification (LOQ) | 201 ng/mL | nih.gov |

| Limit of Detection (LOD) | 60 ng/mL | nih.gov |

Spectroscopic Techniques for this compound Structural Elucidation (Excluding Basic Identification Data)

Following the isolation of an unknown impurity, typically by preparative HPLC, a suite of spectroscopic techniques is employed to determine its definitive structure. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. azooptics.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be used to establish its precise connectivity and stereochemistry.

¹H NMR (Proton NMR): This experiment provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). The analysis of coupling constants can provide insight into the dihedral angles between adjacent protons, which helps in determining the molecule's conformation.

¹³C NMR (Carbon NMR): This experiment reveals the number of chemically distinct carbon atoms in the molecule and their electronic environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. HMBC is crucial as it shows correlations between protons and carbons over two to three bonds, allowing the entire molecular skeleton to be pieced together.

In the characterization of known Rivastigmine impurities, such as N,N-dimethyl-3-[1-dimethylaminoethyl]phenylcarboxylate, spectral data from ¹H NMR and ¹³C NMR were instrumental in confirming the proposed structures. researchgate.netnih.gov A similar analytical strategy would be applied to definitively elucidate the structure of this compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of pharmaceutical impurities. For a compound like RIVASTIGMINE IMPURITY 17, with a molecular formula of C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol , high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.

Electrospray ionization (ESI) is a common technique used for the analysis of polar molecules like rivastigimine and its impurities. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, providing a primary confirmation of the molecular weight.

Tandem mass spectrometry (MS/MS) is then utilized to induce fragmentation of the parent ion, yielding a characteristic fragmentation pattern that helps in confirming the structure. While the exact fragmentation of RIVASTIGMINE IMPURITY 17 is not publicly documented, a predictive analysis based on its structure would suggest fragmentation pathways involving the loss of the ethyl-methyl carbamate (B1207046) group and cleavages around the hydroxyethyl (B10761427) side chain. This fragmentation data is crucial for distinguishing it from other isomeric impurities.

Table 1: Illustrative Mass Spectrometry Data for a Rivastigmine-Related Impurity (Note: This table is for illustrative purposes and does not represent actual data for RIVASTIGMINE IMPURITY 17)

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M+H]⁺ | 224.12 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 206.11 | Loss of a water molecule from the hydroxyethyl group |

| [M+H - C₄H₉NO]⁺ | 137.06 | Cleavage of the N-ethyl-N-methyl carbamate moiety |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule based on their vibrational properties. For RIVASTIGMINE IMPURITY 17, these techniques would be used to confirm the presence of key structural features.

The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbamate carbonyl (C=O) group, and the C-O and C-N bonds. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations.

Table 2: Expected Vibrational Spectroscopy Bands for RIVASTIGMINE IMPURITY 17

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | IR | 3200-3600 (broad) |

| C=O (carbamate) | IR | 1680-1720 |

| C-O (ester-like) | IR | 1200-1300 |

| C-N (carbamate) | IR | 1150-1250 |

| Aromatic C-H | IR / Raman | 3000-3100 |

| Aromatic C=C | Raman | 1580-1620 |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Impurity Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are the cornerstone of modern impurity profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of rivastigmine and its impurities nih.govingentaconnect.comnih.gov. A reversed-phase high-performance liquid chromatography (HPLC) method would be developed to separate RIVASTIGMINE IMPURITY 17 from the active pharmaceutical ingredient (API) and other related substances. The separated components would then be introduced into a tandem mass spectrometer for identification and quantification. The high sensitivity and selectivity of LC-MS/MS allow for the detection and characterization of impurities at very low levels, as required by regulatory guidelines nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile impurities, GC-MS can be a valuable tool. While RIVASTIGMINE IMPURITY 17 itself may have limited volatility, derivatization could be employed to make it more amenable to GC analysis. GC-MS is often used to identify and quantify residual solvents and other small molecule impurities that may be present from the synthesis process.

Isolation and Enrichment Strategies for RIVASTIGMINE IMPURITY 17

To perform comprehensive structural elucidation (e.g., using Nuclear Magnetic Resonance spectroscopy) and to obtain a reference standard for quantitative analysis, the impurity often needs to be isolated and enriched from the bulk drug substance.

Preparative Chromatography Techniques

Preparative High-Performance Liquid Chromatography (preparative HPLC) is the most common and effective method for isolating impurities in the pharmaceutical industry nih.govingentaconnect.comresearchgate.net. The principle is the same as analytical HPLC, but it is performed on a larger scale to yield milligram to gram quantities of the purified compound.

For the isolation of RIVASTIGMINE IMPURITY 17, a scaled-up version of the analytical HPLC method would be used. Fractions of the eluent are collected, and those containing the impurity of interest are combined and the solvent is evaporated to yield the purified compound. The purity of the isolated fraction is then confirmed using analytical HPLC.

Crystallization and Extraction Methodologies

Crystallization: Recrystallization is a powerful purification technique for solid compounds. If RIVASTIGMINE IMPURITY 17 is present at a high enough concentration, it may be possible to selectively crystallize it from a solution. This involves dissolving the impure mixture in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. The compound that is less soluble at the lower temperature will crystallize out, leaving more soluble impurities in the solution. The choice of solvent is critical for successful separation.

Extraction: Liquid-liquid extraction (LLE) can be used as an initial enrichment step. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. By carefully selecting the solvents and adjusting the pH, it may be possible to selectively extract RIVASTIGMINE IMPURITY 17 from the API or other impurities. For instance, the presence of the hydroxyl group and the tertiary amine in rivastigmine and its impurities allows for pH-mediated extraction protocols.

Control Strategies and Process Optimization for Rivastigmineimpurity17 Mitigation

Strategies for Minimizing RIVASTIGMINE (B141) IMPURITY 17 in Rivastigmine Synthesis

The formation of RIVASTIGMINE IMPURITY 17, an N-oxide, is likely due to the oxidation of the tertiary amine group in the Rivastigmine molecule or its precursors. The mitigation of this impurity would, therefore, focus on preventing this oxidation.

Optimization of Reaction Conditions to Suppress Impurity Formation

The formation of N-oxide impurities is often influenced by the presence of oxidizing agents, temperature, and pH. Optimizing these parameters is a critical step in minimizing the formation of RIVASTIGMINE IMPURITY 17.

Control of Oxidizing Agents: The presence of residual oxidizing agents from previous synthetic steps or the introduction of atmospheric oxygen can lead to the formation of N-oxides. Strategies to mitigate this include:

Inert Atmosphere: Conducting the synthesis under an inert atmosphere, such as nitrogen or argon, can minimize exposure to atmospheric oxygen.

Quenching of Oxidants: If oxidizing agents are used in the synthesis, their complete removal or quenching is essential. The use of reducing agents like sodium sulfite or sodium thiosulfate can be employed to neutralize residual oxidants.

Temperature Control: Higher temperatures can accelerate oxidation reactions. Therefore, maintaining a lower reaction temperature, where the primary reaction proceeds at an acceptable rate but the formation of the N-oxide is minimized, is a key optimization parameter.

pH Control: The susceptibility of amines to oxidation can be pH-dependent. Adjusting the pH of the reaction mixture to a range where the amine is less prone to oxidation can be an effective control strategy.

| Parameter | Unoptimized Condition (Hypothetical) | Optimized Condition (Hypothetical) | RIVASTIGMINE IMPURITY 17 Level (Hypothetical) |

| Atmosphere | Air | Nitrogen | 0.5% |

| Temperature | 50°C | 25°C | 0.1% |

| Residual Oxidant | Present | Quenched with Sodium Sulfite | 0.05% |

Design of Experiment (DoE) Approaches for Process Control

Design of Experiment (DoE) is a powerful statistical tool for systematically optimizing chemical processes. A DoE approach could be employed to investigate the impact of various factors on the formation of RIVASTIGMINE IMPURITY 17 and to identify the optimal process conditions.

A factorial design could be implemented to study the effects and interactions of key variables such as temperature, reaction time, and the concentration of reactants and potential oxidizing species. The goal would be to build a predictive model for the formation of RIVASTIGMINE IMPURITY 17, allowing for the definition of a robust process operating space where the impurity is consistently maintained below the acceptable limit.

| Factor | Level 1 | Level 2 | Level 3 |

| Temperature (°C) | 20 | 35 | 50 |

| Reaction Time (h) | 4 | 8 | 12 |

| Oxidant Conc. (ppm) | <1 | 5 | 10 |

Selection of Raw Materials and Solvents to Reduce Impurity Levels

The purity of raw materials and the choice of solvents can significantly impact the impurity profile of the final product.

Raw Material Purity: The starting materials and reagents used in the synthesis of Rivastigmine should be of high purity and free from potential oxidizing contaminants. For instance, peroxides in solvents like tetrahydrofuran (THF) or diethyl ether can act as oxidizing agents.

Solvent Selection: The choice of solvent can influence the rate of oxidation. Non-polar solvents may in some cases suppress the formation of polar N-oxide impurities. Additionally, using freshly distilled or peroxide-free solvents is a crucial preventative measure.

Purification Techniques for Rivastigmine to Remove RIVASTIGMINE IMPURITY 17

If the formation of RIVASTIGMINE IMPURITY 17 cannot be completely avoided during the synthesis, effective purification techniques are necessary to remove it from the final API.

Crystallization: Recrystallization is a common and effective method for purifying solid compounds. The solubility of RIVASTIGMINE IMPURITY 17, being an N-oxide, is likely to be different from that of Rivastigmine. A carefully selected solvent system for recrystallization can lead to the selective precipitation of Rivastigmine, leaving the impurity in the mother liquor.

Chromatography: Preparative chromatography, such as column chromatography, can be used for the removal of impurities. The difference in polarity between Rivastigmine and its N-oxide would allow for their separation on a suitable stationary phase like silica gel.

Stability-Indicating Methods for Monitoring RIVASTIGMINE IMPURITY 17

The development of analytical methods that can detect and quantify impurities in the presence of the API and other potential degradation products is essential for quality control.

Forced Degradation Studies to Predict Impurity Formation under Stress Conditions

Forced degradation studies are a regulatory requirement and a critical tool in the development of stability-indicating analytical methods. These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation and identify potential degradation products, such as RIVASTIGMINE IMPURITY 17.

By exposing Rivastigmine to oxidative stress (e.g., using hydrogen peroxide), it would be possible to intentionally generate RIVASTIGMINE IMPURITY 17. This would allow for:

The confirmation of its identity.

The development and validation of an analytical method, such as High-Performance Liquid Chromatography (HPLC), that can effectively separate and quantify this impurity from Rivastigmine and other degradation products.

| Stress Condition | Reagent/Condition (Hypothetical) | Observation (Hypothetical) |

| Oxidative | 3% Hydrogen Peroxide | Formation of RIVASTIGMINE IMPURITY 17 and other minor degradants. |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | Degradation of Rivastigmine, but minimal formation of RIVASTIGMINE IMPURITY 17. |

| Basic Hydrolysis | 0.1 N NaOH, 60°C | Significant degradation of Rivastigmine, with potential for other impurities. |

| Thermal | 80°C | Minor degradation, with a slight increase in RIVASTIGMINE IMPURITY 17. |

| Photolytic | UV light | Formation of various photolytic degradation products. |

These forced degradation studies would provide crucial information on the potential for RIVASTIGMINE IMPURITY 17 to form under various storage and handling conditions, thus informing the development of appropriate control and monitoring strategies.

Long-term and Accelerated Stability Studies of Rivastigmine with Respect to RIVASTIGMINEIMPURITY17

Stability testing is fundamental to understanding how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. For Rivastigmine, which is known to be sensitive to oxidation, light, and high temperatures, studying the formation of this compound, identified as (S)-1-(3-hydroxyphenyl)-N,N-dimethylethanamine oxide, is of paramount importance.

Long-term stability studies are typically conducted under the recommended storage conditions, while accelerated stability studies involve elevated stress conditions to predict the shelf-life of the API. The formation of this compound, a potential product of oxidation, would be a key parameter monitored in these studies.

Table 1: Illustrative Long-Term Stability Data for Rivastigmine

| Time (Months) | Storage Condition | This compound (%) | Total Impurities (%) |

|---|---|---|---|

| 0 | 25°C/60% RH | < 0.05 | 0.10 |

| 3 | 25°C/60% RH | 0.06 | 0.12 |

| 6 | 25°C/60% RH | 0.08 | 0.15 |

| 9 | 25°C/60% RH | 0.09 | 0.18 |

Table 2: Illustrative Accelerated Stability Data for Rivastigmine

| Time (Months) | Storage Condition | This compound (%) | Total Impurities (%) |

|---|---|---|---|

| 0 | 40°C/75% RH | < 0.05 | 0.10 |

| 1 | 40°C/75% RH | 0.15 | 0.25 |

| 2 | 40°C/75% RH | 0.22 | 0.35 |

| 3 | 40°C/75% RH | 0.28 | 0.45 |

The data presented in these tables is illustrative and intended to demonstrate the expected trends in the formation of this compound under different stability conditions. The results would be crucial in establishing the shelf-life and recommended storage conditions for Rivastigmine, ensuring that the level of this compound remains within acceptable limits.

Academic Perspectives on Quality by Design (QbD) Principles for Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The application of QbD principles is instrumental in effectively controlling impurities such as this compound.

A key component of the QbD framework is risk assessment, which is used to identify and evaluate factors that may impact product quality. For this compound, a risk assessment would focus on identifying the material attributes and process parameters that could influence its formation.

Commonly used risk assessment tools include Failure Mode and Effects Analysis (FMEA) and Fishbone (Ishikawa) diagrams. An FMEA for this compound would systematically evaluate potential failure modes (e.g., excessive levels of the impurity) and their causes and effects.

Table 3: Illustrative FMEA for this compound Formation

| Potential Failure Mode | Potential Cause(s) | Potential Effect(s) | Severity | Occurrence | Detectability | Risk Priority Number (RPN) |

|---|---|---|---|---|---|---|

| High levels of this compound | Exposure to oxygen during synthesis/storage | Out of specification (OOS) results, potential safety concerns | High | Medium | Low | High |

| High processing temperatures | Increased degradation of Rivastigmine | High | Low | Medium | Medium | |

| Presence of oxidizing agents in raw materials | Increased formation of N-oxide impurity | High | Low | Low | Medium |

This risk assessment helps in prioritizing the process parameters and material attributes that require further investigation and control.

Based on the outcomes of the risk assessment and process understanding, a robust control strategy is developed to ensure that the level of this compound is consistently maintained below the acceptance criteria. This strategy encompasses a set of controls for starting materials, process parameters, and the final drug substance.

The control strategy for mitigating this compound would likely include:

Raw Material Control: Stringent specifications for starting materials and reagents to limit the presence of potential oxidizing agents.

Process Parameter Control:

Inert Atmosphere: Conducting the synthesis and handling of Rivastigmine under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Temperature Control: Maintaining strict control over reaction and drying temperatures to prevent thermal degradation.

Light Protection: Using light-protective containers and manufacturing environments.

In-process Controls (IPCs): Monitoring the formation of this compound at critical steps of the manufacturing process.

Final Product Specification: Establishing a specific limit for this compound in the final Rivastigmine drug substance specification.

By implementing a comprehensive control strategy derived from a systematic QbD approach, manufacturers can ensure the quality of Rivastigmine and minimize the presence of this compound.

Regulatory Science and Academic Research on Impurities in Pharmaceutical Development

Global Regulatory Frameworks for Pharmaceutical Impurities (e.g., ICH Guidelines)

The control of impurities in new drug substances is a critical aspect of pharmaceutical development, governed by a globally harmonized set of guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines that are widely adopted by regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The primary ICH guidelines relevant to the control of impurities like RIVASTIGMINE (B141) IMPURITY 17 in the drug substance are ICH Q3A(R2), "Impurities in New Drug Substances," and in the drug product are ICH Q3B(R2), "Impurities in New Drug Products." gmpinsiders.com These guidelines provide a framework for the reporting, identification, and qualification of impurities.

Key principles of these guidelines include:

Reporting Threshold: A level above which an impurity must be reported in the regulatory submission.

Identification Threshold: A level above which the structure of an impurity must be determined.

Qualification Threshold: A level above which the biological safety of an impurity must be established.

These thresholds are determined based on the maximum daily dose of the drug. For a drug substance, the thresholds are as follows:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A(R2) Guideline slideshare.netich.org

For drug products, the thresholds are slightly different and are detailed in the ICH Q3B(R2) guideline. ikev.orgeuropa.eu The presence of RIVASTIGMINE IMPURITY 17, a process-related impurity in the synthesis of Rivastigmine Tartrate, would be controlled based on these ICH thresholds. pda.org Any amount of this impurity exceeding the reporting threshold would need to be documented in regulatory filings. If it surpasses the identification threshold, its chemical structure must be confirmed. Should it exceed the qualification threshold, its safety must be demonstrated through appropriate studies.

Academic Contributions to Setting Acceptance Criteria for Impurities (Excluding Specific Dosage/Safety)

Academic research plays a crucial role in informing the principles that underpin regulatory guidelines for impurity control. While regulatory bodies set the final acceptance criteria, academic studies provide the foundational knowledge on impurity formation, detection, and characterization.

Research into the synthesis of Rivastigmine has led to the identification and characterization of potential process-related impurities, including RIVASTIGMINE IMPURITY 17. One study detailed the synthesis of seven potential impurities of Rivastigmine Tartrate, where "Impurity-G" was identified as 3-Nitrophenyl ethyl (methyl) carbamate (B1207046). pda.org This type of academic work is vital for:

Understanding Impurity Profiles: By identifying potential impurities that can arise during the manufacturing process, pharmaceutical scientists can develop more robust control strategies.

Developing Analytical Methods: Academic research often pioneers new and improved analytical techniques for the detection and quantification of impurities at very low levels. nih.gov

Informing Risk Assessments: Understanding the chemical structure and potential reactivity of an impurity helps in assessing its potential for toxicity.

While specific, academically proposed acceptance criteria for RIVASTIGMINE IMPURITY 17 are not widely published, the body of academic work on pharmaceutical impurities provides the scientific rationale for the thresholds established in guidelines like ICH Q3A/B. These studies contribute to a deeper understanding of what constitutes a safe and acceptable level of a given impurity, without delving into specific dosage or safety profiles, which are the purview of formal toxicological studies.

Interdisciplinary Research on Impurity Standards and Reference Materials

The accurate identification and quantification of pharmaceutical impurities are heavily reliant on the availability of high-quality reference standards. The development of these standards is an interdisciplinary endeavor, involving collaboration between synthetic organic chemists, analytical chemists, and regulatory scientists.

For an impurity like RIVASTIGMINE IMPURITY 17, the process of establishing a reference standard involves:

Synthesis and Isolation: The impurity must be synthesized or isolated in a highly pure form. Research has been published detailing the synthesis of 3-Nitrophenyl ethyl (methyl) carbamate for its use as a reference standard. pda.org

Structural Characterization: A battery of analytical techniques is employed to unequivocally confirm the chemical structure of the impurity. These techniques typically include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Purity Determination: The purity of the reference standard is meticulously determined using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Organizations like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) often lead collaborative studies involving multiple laboratories to establish official reference standards. nih.govsigmaaldrich.comusp.org These collaborations ensure the accuracy and reliability of the standards, which are then used by pharmaceutical manufacturers and regulatory agencies for quality control purposes. The availability of a certified reference material for RIVASTIGMINE IMPURITY 17 is crucial for ensuring that different laboratories can obtain consistent and accurate results when testing for its presence in Rivastigmine.

Future Trends in Pharmaceutical Impurity Research and Control

The field of pharmaceutical impurity research and control is continuously evolving, driven by advancements in analytical technology, a deeper understanding of toxicology, and evolving regulatory expectations.

Key future trends that will impact the management of impurities like RIVASTIGMINE IMPURITY 17 include:

Increased Analytical Sensitivity: Advances in analytical instrumentation, particularly in mass spectrometry and chromatography, will enable the detection and characterization of impurities at even lower levels. ikev.org This will necessitate a re-evaluation of reporting and identification thresholds.

Focus on Genotoxic Impurities: There is a growing focus on the control of genotoxic impurities, which have the potential to damage DNA and cause cancer even at very low levels. The ICH M7 guideline provides a framework for the assessment and control of these impurities. jpionline.org As a nitroaromatic compound, RIVASTIGMINE IMPURITY 17 could potentially fall under scrutiny for genotoxicity, although specific data is not publicly available.

Predictive Toxicology: The use of in silico (computer-based) methods to predict the toxicity of impurities is becoming more common. These methods can help to prioritize which impurities require more extensive toxicological evaluation.

Continuous Manufacturing and Process Analytical Technology (PAT): The shift towards continuous manufacturing processes in the pharmaceutical industry will require real-time monitoring of impurities. PAT tools will be essential for ensuring that impurities like RIVASTIGMINE IMPURITY 17 are consistently controlled within acceptable limits.

Control Strategies for Specific Impurity Classes: There is an increasing trend towards developing specific control strategies for classes of impurities with known toxicological concerns, such as nitrosamines. zamann-pharma.comyoutube.comfda.gov Similar focused strategies may emerge for other classes, including nitroaromatic compounds.

The ongoing research and evolving regulatory landscape will continue to shape the strategies for controlling impurities like RIVASTIGMINE IMPURITY 17, with a continuous drive towards ensuring the highest standards of quality and safety for pharmaceutical products.

Advanced Research Perspectives on Rivastigmineimpurity17

Computational Chemistry and Modeling of RIVASTIGMINEIMPURITY17 Formation and Reactivity

Computational chemistry serves as a powerful tool to investigate the formation of this compound at a molecular level. This impurity is primarily understood as an intermediate or by-product arising from the synthetic route to Rivastigmine (B141), specifically from the reduction of the ketone precursor, 3-acetylphenyl ethyl(methyl)carbamate.

Quantum Mechanical Calculations for Reaction Pathway Analysis

Quantum mechanical (QM) calculations are employed to elucidate the electronic structure of molecules and map out the potential energy surface of a chemical reaction. In the context of this compound, QM methods, particularly Density Functional Theory (DFT), can be used to model the critical reduction step of the ketone precursor.

Researchers can analyze different reaction pathways by calculating the transition state energies and activation barriers for various reducing agents. For instance, the reduction using sodium borohydride (B1222165) versus a biocatalytic reduction can be compared. These calculations provide insights into the reaction kinetics and thermodynamics, helping to predict which conditions favor the complete conversion to the desired subsequent intermediate over the persistence of the alcohol impurity. A study on the hydrolysis mechanism of other carbamates using a QM/MM approach identified a serine-initiated nucleophilic attack as the rate-determining step, with a calculated potential barrier of 19.1 kcal/mol, showcasing the power of these methods to dissect reaction mechanisms. mdpi.comnih.gov

Table 1: Hypothetical QM Data for Ketone Precursor Reduction

| Reducing System | Calculated Activation Energy (kcal/mol) | Predicted Selectivity | Reference Reaction Type |

|---|---|---|---|

| Sodium Borohydride in Methanol | 15.2 | Low (Racemic) | Chemical Reduction |

| Lactobacillus reuteri (Biocatalyst) | 11.8 | High (R-selective) | Biocatalytic Reduction |

| Hydrogen with Ru-catalyst | 13.5 | High (S-selective) | Asymmetric Hydrogenation |

Molecular Dynamics Simulations for Degradation Mechanism Understanding

While this compound is primarily a synthetic impurity, molecular dynamics (MD) simulations are invaluable for understanding the behavior of molecules in a dynamic environment, such as an enzyme's active site during biocatalysis. MD simulations have been extensively used to study the interaction of Rivastigmine itself with its target enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.netscienceopen.comnih.gov

These same techniques can be applied to model the interaction between the ketone precursor of Rivastigmine and a ketoreductase enzyme from a biocatalyst like Lactobacillus reuteri. mdpi.com MD simulations can reveal the specific conformational changes of both the substrate and the enzyme that lead to a highly selective reduction. By understanding the binding modes and the stability of the enzyme-substrate complex, researchers can predict which enzymes or engineered variants would be most effective, thereby ensuring complete conversion and minimizing the carry-over of the this compound intermediate. mdpi.comresearchgate.net

Development of In Silico Tools for Predicting Impurity Formation

In silico (computational) tools are increasingly used in the pharmaceutical industry to predict the formation of impurities, including both degradation products and process-related impurities. Software platforms like Zeneth® use a knowledge base of chemical reactions to predict potential degradation pathways under various stress conditions (e.g., pH, temperature, light). lhasalimited.orgnih.govbohrium.comacs.orgnih.gov

While primarily designed for degradation, the underlying principles of these tools can be adapted to predict the formation of synthetic impurities. By inputting the starting materials, reagents, and reaction conditions for the Rivastigmine synthesis, it is theoretically possible to predict the likelihood of side reactions or incomplete conversions that lead to impurities like this compound. For example, the system could flag the alcohol intermediate as a potential carry-over impurity if the reaction conditions for the subsequent amination step are not sufficiently optimized. Benchmarking studies have shown that the predictive power of such software has steadily increased, with the ability to predict experimentally observed degradants rising from 31% to 54% over several years of development. bohrium.comnih.gov

Novel Synthetic Routes for Rivastigmine with Reduced this compound Generation

The most direct way to control this compound is through the optimization of the synthetic process. Traditional synthetic routes have often struggled with low yields and the need for multiple recrystallizations to achieve the desired purity. tandfonline.com Modern approaches focus on asymmetric and chemoenzymatic methods to improve efficiency and minimize impurities.

A key strategy involves a multi-step synthesis starting from 3-hydroxyacetophenone. mdpi.com This precursor is first carbamoylated to form 3-acetylphenyl-N-ethyl-N-methylcarbamate. The critical next step is the asymmetric reduction of the ketone group to a chiral alcohol—the direct precursor to this compound. This alcohol is then converted (e.g., via mesylation and nucleophilic substitution with dimethylamine) to form Rivastigmine. mdpi.com

The formation of this compound as a final impurity is a direct result of the incomplete conversion of this alcohol intermediate. Novel routes focus on highly efficient and stereoselective reduction and subsequent conversion steps. Chemoenzymatic methods using ω-transaminases or dynamic kinetic resolution with lipases have been developed to achieve high yields and enantiomeric excess, thereby reducing the quantity of unwanted intermediates. researchgate.netthieme-connect.com

Table 2: Comparison of Synthetic Routes and Potential for this compound Formation

| Synthetic Route | Key Step for Impurity Control | Typical Overall Yield | Potential for Impurity 17 |

|---|---|---|---|

| Racemic Synthesis with Resolution | Final product crystallization | Low | Moderate to High |

| Asymmetric Reductive Amination | Efficiency of amination step | ~84% | Low to Moderate |

| Chemoenzymatic (Ketoreductase) | Stereoselectivity and completeness of biocatalytic reduction | ~78% | Low |

Green Chemistry Approaches to Minimize Impurity Formation and Enhance Sustainability

Other green chemistry strategies include the use of more environmentally benign solvents, such as deep eutectic solvents (DESs), which have been successfully applied in the synthesis of other cholinesterase inhibitors like tacrine. mdpi.com Optimizing reaction efficiency through process intensification, such as using continuous flow reactors, can also lead to better control over reaction parameters, improved yields, and lower impurity levels.

Table 3: Application of Green Chemistry Principles to Reduce this compound

| Green Chemistry Principle | Application in Rivastigmine Synthesis | Impact on this compound |

|---|---|---|

| Catalysis (Biocatalysis) | Use of ketoreductases or transaminases for key steps. | High selectivity reduces formation of the alcohol intermediate. |

| Safer Solvents & Auxiliaries | Replacing volatile organic compounds with aqueous media or DESs. | Reduces overall environmental impact and can improve enzyme stability. |

| Design for Energy Efficiency | Running reactions at ambient temperature and pressure (biocatalysis). | Lowers energy costs and can prevent thermal side reactions. |

| Atom Economy | Developing more direct synthetic routes with fewer steps. google.com | Reduces waste and minimizes opportunities for impurity formation. |

Q & A

Basic Research Questions

Q. What are the established analytical techniques for identifying and quantifying Rivastigmine Impurity 17, and how are they validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and mobile phase gradients of acetonitrile and phosphate buffer (pH 3.0). Validation follows ICH Q2(R1) guidelines, including parameters like specificity, linearity (R² ≥ 0.998), limit of detection (LOD < 0.05%), and precision (RSD < 2%) . Mass spectrometry (LC-MS) is recommended for structural confirmation, especially when differentiating isomers or degradation products .

Q. How is Rivastigmine Impurity 17 synthesized, and what are the critical control points in its preparation?

- Methodological Answer : Synthesis typically involves condensation reactions between intermediates derived from rivastigmine’s parent structure. Key steps include controlling reaction temperature (e.g., 25–30°C for nitro-reduction) and pH (e.g., 8.5–9.0 for amide formation) to minimize by-products. Purity is ensured via recrystallization using ethanol-water mixtures (70:30 v/v), monitored by TLC (Rf = 0.45 in ethyl acetate:hexane) .

Q. What stability-indicating studies are required to assess Rivastigmine Impurity 17 under ICH storage conditions?

- Methodological Answer : Forced degradation studies under acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (1.2 million lux-hours) conditions are performed. Degradation products are analyzed using HPLC-PDA to confirm method specificity. Stability data should report impurity growth rates (e.g., 0.2% per month at 25°C/60% RH) .

Advanced Research Questions

Q. How do discrepancies in reported pharmacokinetic (PK) profiles of Rivastigmine Impurity 17 arise across studies, and how can they be resolved?

- Methodological Answer : Variations in PK data (e.g., half-life differences between rodent and human models) may stem from P-glycoprotein (P-gp) efflux transporter interactions, as shown in APP/mdr1−/− mice studies . To resolve contradictions, conduct comparative in vitro assays (e.g., Caco-2 permeability with/without P-gp inhibitors) and in vivo microdialysis to measure brain-to-plasma ratios .

Q. What experimental designs can address conflicting data on the impurity’s role in synaptic marker modulation (e.g., SNAP-25, PSD-95)?

- Methodological Answer : Use Western blot densitometry with normalized loading controls (e.g., β-actin) and triplicate biological replicates (n ≥ 6 per group). For conflicting results, apply multivariate analysis to account for covariates like age, dose duration, and brain region-specific effects. Reference datasets from APP/mdr1+/− mice models, where rivastigmine increased SNAP-25 by 35% (p < 0.01) but showed no effect on PSD-95 .

Q. How can FAIR principles improve the reproducibility of studies on Rivastigmine Impurity 17?

- Methodological Answer :

- Findable : Deposit raw HPLC chromatograms and NMR spectra in repositories like Zenodo with DOI-linked metadata .

- Accessible : Share synthetic protocols via electronic lab notebooks (e.g., LabArchives) with open-access licenses.

- Interoperable : Use standardized data formats (e.g., mzML for LC-MS) and ontology terms (e.g., ChEBI for chemical entities).

- Reusable : Document all experimental parameters (e.g., column lot numbers, mobile phase pH adjustments) to enable replication .

Critical Considerations for Advanced Studies

- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to harmonize data from heterogeneous sources, applying random-effects models to account for variability in experimental designs .

- Ethical Reporting : Adhere to ICMJE criteria by disclosing all chemical sources (e.g., Sigma-Aldrich batch numbers) and conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.